N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring fused with a benzothiazole ring, and a carboxamide group attached to the benzothiazole ring. The methoxy group is attached to the quinoline ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions The benzothiazole ring is then synthesized and fused with the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts to enhance the reaction rates and yields. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings .
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline ring structure and have similar chemical properties.
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar reactivity.
Carboxamide derivatives: These compounds contain the carboxamide functional group and have similar biological activities.
Uniqueness
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is unique due to the combination of the quinoline and benzothiazole rings with the methoxy and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVRRINBXHYOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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